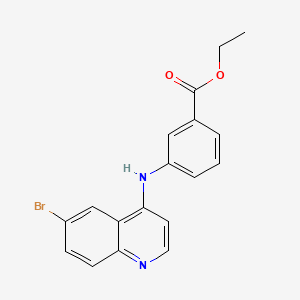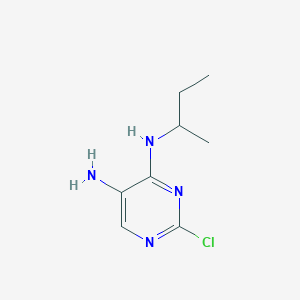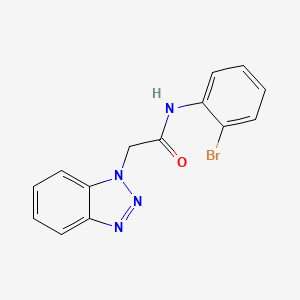![molecular formula C13H11N3O2S B12122668 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione est un composé organique complexe qui présente un cycle benzothiazole fusionné à un fragment pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione implique généralement les étapes suivantes :
Formation du cycle benzothiazole : Le cycle benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec du disulfure de carbone en présence d’une base, suivie d’une oxydation.
Attachement du fragment pyridine : Le fragment pyridine est introduit par une réaction de substitution nucléophile où l’intermédiaire benzothiazole réagit avec un dérivé de pyridine, tel que la pyridine-3-carboxaldéhyde, en conditions basiques.
Assemblage final : Le composé final est obtenu en faisant réagir l’intermédiaire avec une amine appropriée, telle que la pyridin-3-ylméthylamine, en conditions contrôlées pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, un criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, conduisant à la formation d’amines ou d’alcools.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium
Solvants : Éthanol, méthanol, dichlorométhane
Catalyseurs : Palladium sur carbone, oxyde de platine
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et les dérivés substitués du composé d’origine.
Applications De Recherche Scientifique
3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione possède un large éventail d’applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de sa capacité à interagir avec diverses cibles biologiques. Il s’est montré prometteur dans le développement de médicaments pour traiter le cancer, les infections bactériennes et les troubles neurologiques.
Science des matériaux : Les propriétés électroniques uniques du composé le rendent adapté à une utilisation dans les semi-conducteurs organiques, les diodes électroluminescentes (LED) et les cellules photovoltaïques.
Procédés industriels : Le composé est utilisé comme catalyseur dans diverses réactions chimiques, notamment les processus de polymérisation et d’oxydation.
Mécanisme D'action
Le mécanisme d’action de 3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, dans la recherche sur le cancer, il peut inhiber l’activité de certaines kinases, empêchant ainsi la prolifération des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione
- 3-{[(Pyridin-4-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione
- 3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-thiazole-1,1-dione
Unicité
3-{[(Pyridin-3-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione est unique en raison du positionnement spécifique du fragment pyridine, qui influence ses propriétés électroniques et sa réactivité. Ce positionnement permet des interactions sélectives avec les cibles biologiques et améliore son potentiel en tant qu’agent thérapeutique.
Propriétés
Formule moléculaire |
C13H11N3O2S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
1,1-dioxo-N-(pyridin-3-ylmethyl)-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18)12-6-2-1-5-11(12)13(16-19)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) |
Clé InChI |
VFXHVVNSWIEQEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NCC3=CN=CC=C3)NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)


![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)



![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)

![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
